1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone
Description
1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a triisopropylsilyl (TIPS) group at position 1 and an ethanone moiety at position 5. The pyrrolopyridine scaffold is notable for its presence in bioactive molecules, including kinase inhibitors and antiviral agents.
Properties
Molecular Formula |
C18H28N2OSi |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1-[1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-6-yl]ethanone |
InChI |
InChI=1S/C18H28N2OSi/c1-12(2)22(13(3)4,14(5)6)20-11-10-16-8-9-17(15(7)21)19-18(16)20/h8-14H,1-7H3 |
InChI Key |
BDBZCNIFPMUVON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1N=C(C=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone typically involves the reaction of pyrrolo[2,3-b]pyridine with triisopropylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then treated with ethanone to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triisopropylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
The following table highlights key structural differences between 1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone and analogous ethanone-containing heterocycles:
Key Observations:
- Core Heterocycle Diversity: The pyrrolopyridine core in the target compound is distinct from thienothiophene, benzodioxin-triazolopyridine, and indoloquinoxaline systems in analogues. Pyrrolopyridines are often prioritized in drug design due to their resemblance to purine bases .
- Substituent Effects: The TIPS group in the target compound contrasts with smaller substituents (e.g., acetyl, methyl) in the thienothiophene analogue . The bulky TIPS group may hinder π-π stacking interactions but improve metabolic stability.
- Functional Group Synergy: The ethanone moiety is a common feature, enabling nucleophilic reactions (e.g., condensations) across all compounds .
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